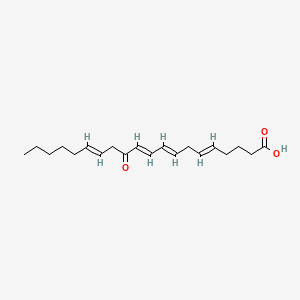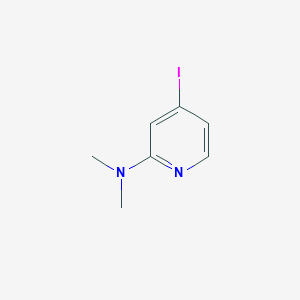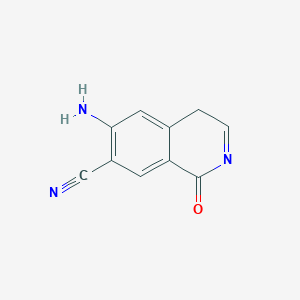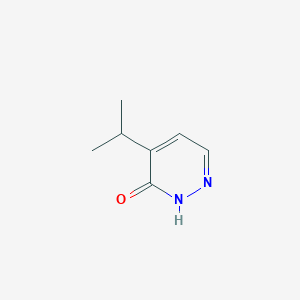![molecular formula C10H9Cl2N3 B15359630 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine is a chemical compound characterized by its dichloro and imidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dichloropyridine with 2-methylimidazole under specific conditions. One common method is the nucleophilic substitution reaction, where the pyridine ring is activated to facilitate the substitution of the imidazole group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques can be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of chlorine atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be performed to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions are common due to the reactive sites on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromic acid.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can lead to the formation of chlorinated pyridine derivatives.
Reduction may produce partially or fully reduced pyridine derivatives.
Substitution reactions can yield various substituted pyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.
Biology: In biological research, 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be useful in designing compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The mechanism by which 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2,6-Dichloropyridine
2-Methylimidazole
Other pyridine derivatives with similar functional groups
This comprehensive overview provides a detailed understanding of 2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine, highlighting its synthesis, reactions, applications, and mechanisms
特性
分子式 |
C10H9Cl2N3 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2,6-dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H9Cl2N3/c1-7-13-2-3-15(7)6-8-4-9(11)14-10(12)5-8/h2-5H,6H2,1H3 |
InChIキー |
QQKJVFYVIBTDQY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)

![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)

![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)

![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)

